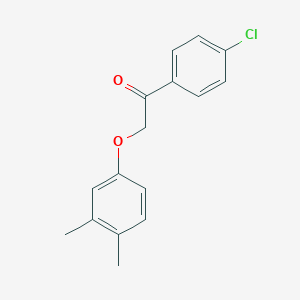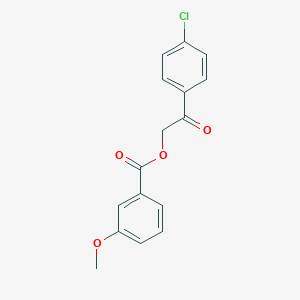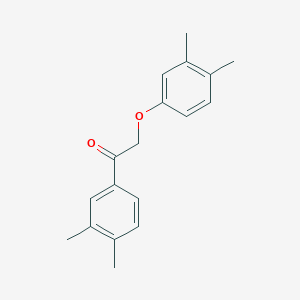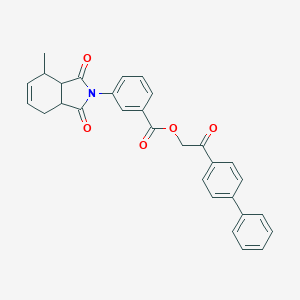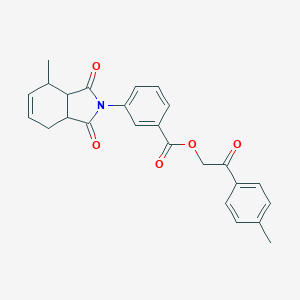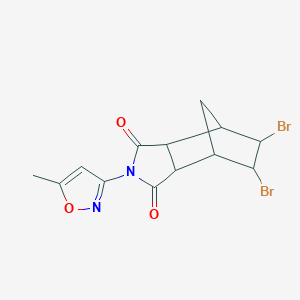
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C13H12Br2N2O3. This compound is notable for its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core, substituted with bromine atoms and a methylisoxazole group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the hexahydro-1H-4,7-methanoisoindole core, followed by bromination to introduce the bromine atoms at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atoms and the isoxazole group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar compounds include other brominated isoindole derivatives and isoxazole-containing molecules.
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methylisoxazole group. .
Eigenschaften
Molekularformel |
C13H12Br2N2O3 |
|---|---|
Molekulargewicht |
404.05 g/mol |
IUPAC-Name |
8,9-dibromo-4-(5-methyl-1,2-oxazol-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C13H12Br2N2O3/c1-4-2-7(16-20-4)17-12(18)8-5-3-6(9(8)13(17)19)11(15)10(5)14/h2,5-6,8-11H,3H2,1H3 |
InChI-Schlüssel |
IFPRZDPGAPGJEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Kanonische SMILES |
CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


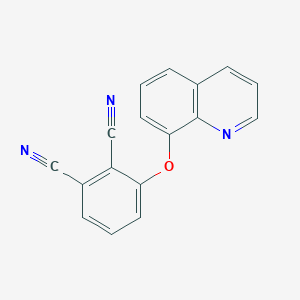
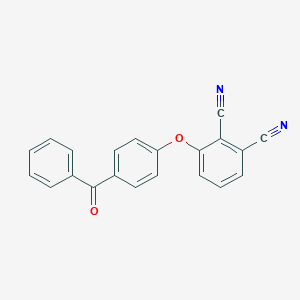
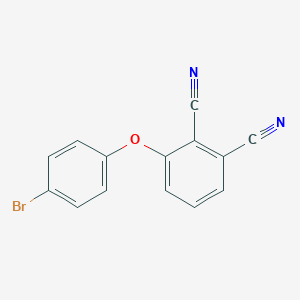
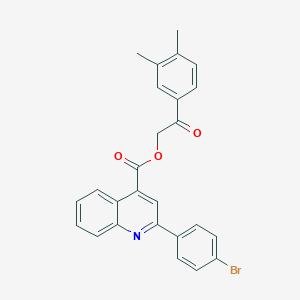
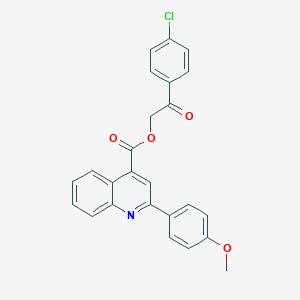
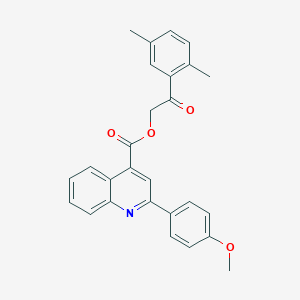
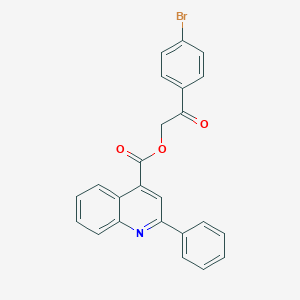
![3-[(3,4'-Dimethyl[1,1'-biphenyl]-4-yl)oxy]phthalonitrile](/img/structure/B340832.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)phenyl]-1-methylpropyl}phenoxy)phthalonitrile](/img/structure/B340837.png)
